molecular formula C11H17BO3 B13687977 4-Butoxy-3-methylphenylboronic Acid

4-Butoxy-3-methylphenylboronic Acid

Cat. No.: B13687977
M. Wt: 208.06 g/mol
InChI Key: KMXFVBPBBZZDFE-UHFFFAOYSA-N
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Description

4-Butoxy-3-methylphenylboronic Acid is an organoboron compound that is widely used in organic synthesis, particularly in the Suzuki-Miyaura coupling reaction. This compound is known for its ability to form stable carbon-carbon bonds, making it a valuable reagent in the synthesis of various organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The primary method for synthesizing 4-Butoxy-3-methylphenylboronic Acid involves the electrophilic trapping of an organometallic reagent with a boric ester. This reaction is typically performed at low temperatures to prevent over-alkylation, which could lead to the formation of borinic esters instead of boronic esters .

Industrial Production Methods

In industrial settings, the synthesis of this compound often involves the use of palladium-catalyzed cross-coupling reactions. These reactions are highly efficient and can be scaled up to produce large quantities of the compound .

Chemical Reactions Analysis

Types of Reactions

4-Butoxy-3-methylphenylboronic Acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include phenols, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

4-Butoxy-3-methylphenylboronic Acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Butoxy-3-methylphenylboronic Acid involves its ability to form stable carbon-carbon bonds through the Suzuki-Miyaura coupling reaction. This reaction involves the transmetalation of the boronic acid with a palladium catalyst, followed by reductive elimination to form the desired product. The molecular targets and pathways involved in this reaction include the palladium catalyst and the boronic acid reagent .

Comparison with Similar Compounds

Similar Compounds

    4-Methoxyphenylboronic Acid: Similar in structure but with a methoxy group instead of a butoxy group.

    4-Methylphenylboronic Acid: Similar in structure but without the butoxy group.

    4-Formylphenylboronic Acid: Contains a formyl group instead of a butoxy group.

Uniqueness

4-Butoxy-3-methylphenylboronic Acid is unique due to its butoxy group, which provides different reactivity and properties compared to other similar compounds. This makes it particularly useful in specific synthetic applications where the butoxy group can provide additional stability or reactivity .

Properties

Molecular Formula

C11H17BO3

Molecular Weight

208.06 g/mol

IUPAC Name

(4-butoxy-3-methylphenyl)boronic acid

InChI

InChI=1S/C11H17BO3/c1-3-4-7-15-11-6-5-10(12(13)14)8-9(11)2/h5-6,8,13-14H,3-4,7H2,1-2H3

InChI Key

KMXFVBPBBZZDFE-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=C(C=C1)OCCCC)C)(O)O

Origin of Product

United States

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